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Compound of Interest

Compound Name: 3,4,5-Trichlorophenol

Cat. No.: B165643 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 3,4,5-
Trichlorophenol, a significant chlorinated aromatic compound. The document is intended for

researchers, scientists, and professionals in drug development, offering a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

guide includes structured data tables, detailed experimental protocols, and visualizations of key

processes to facilitate a deeper understanding of the compound's structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

spectral data for 3,4,5-Trichlorophenol.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3,4,5-Trichlorophenol is characterized by signals corresponding to

the aromatic protons and the hydroxyl proton. Due to the symmetrical substitution pattern of the

chlorine atoms on the benzene ring, the two aromatic protons are chemically equivalent,

resulting in a single signal. The hydroxyl proton typically appears as a broad singlet, and its

chemical shift can be influenced by factors such as solvent and concentration.
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Signal
Chemical Shift

(ppm)
Multiplicity Integration Assignment

1 ~7.3 Singlet 2H Ar-H (H-2, H-6)

2 ~5.8 Broad Singlet 1H -OH

Note: The chemical shift of the hydroxyl proton can vary and may exchange with D₂O.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

symmetry of 3,4,5-Trichlorophenol results in four distinct carbon signals.

Signal Chemical Shift (ppm) Assignment

1 ~150 C-1 (C-OH)

2 ~133 C-3, C-5 (C-Cl)

3 ~125 C-4 (C-Cl)

4 ~117 C-2, C-6 (C-H)

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation. The IR spectrum of 3,4,5-Trichlorophenol shows

characteristic absorption bands for the hydroxyl group and the chlorinated aromatic ring.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3080 Weak Aromatic C-H stretch

~1550, ~1450 Medium-Strong Aromatic C=C ring stretch

~1200 Strong C-O stretch

~870 Strong C-Cl stretch

~800-600 Medium-Strong C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to elucidate its structure through fragmentation analysis. The electron

ionization (EI) mass spectrum of 3,4,5-Trichlorophenol is presented below.

m/z Relative Abundance (%) Assignment

196 100 [M]⁺ (³⁵Cl₃)

198 97 [M]⁺ (³⁵Cl₂³⁷Cl)

200 31 [M]⁺ (³⁵Cl³⁷Cl₂)

160 20 [M-HCl]⁺

132 15 [M-CO-Cl]⁺

97 41 [C₅H₂O]⁺

62 10 [C₅H₂]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented in this

guide.
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NMR Spectroscopy Protocol
A general protocol for obtaining ¹H and ¹³C NMR spectra of solid 3,4,5-Trichlorophenol is as

follows:

Sample Preparation

Data Acquisition

Data Processing

Dissolve ~10-20 mg of 3,4,5-Trichlorophenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Place the NMR tube in the spectrometer. Lock on the solvent signal and shim the magnetic field.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Apply Fourier transform to the raw data (FID). Phase correct and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals (¹H) and pick the peaks (¹H and ¹³C).

Click to download full resolution via product page

Figure 1: Workflow for NMR Spectroscopy.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Sample Preparation Data Acquisition Data Processing

Grind 1-2 mg of 3,4,5-Trichlorophenol to a fine powder using an agate mortar and pestle. Add ~100-200 mg of dry KBr powder and mix thoroughly with the sample. Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent pellet. Acquire a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and acquire the sample spectrum. Ratio the sample spectrum against the background spectrum to obtain the transmittance or absorbance spectrum. Identify and label the characteristic absorption bands.

Click to download full resolution via product page

Figure 2: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

Mass Spectrometry Protocol (Electron Ionization)
The following protocol outlines the general procedure for obtaining an electron ionization mass

spectrum.
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Sample Introduction Ionization and Analysis Detection and Processing

Dissolve a small amount of 3,4,5-Trichlorophenol in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. Ionize the sample in the gas phase using a 70 eV electron beam. Accelerate the resulting ions into the mass analyzer. Separate the ions based on their mass-to-charge ratio (m/z). Detect the ions and record their abundance. Generate a mass spectrum by plotting ion abundance versus m/z. Analyze the molecular ion and fragmentation pattern.

Click to download full resolution via product page

Figure 3: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectrometry Fragmentation Pathway
The fragmentation of 3,4,5-Trichlorophenol upon electron ionization follows characteristic

pathways for halogenated phenols. The initial event is the formation of the molecular ion, which

then undergoes fragmentation through the loss of radicals or neutral molecules.

[C₆H₃Cl₃O]⁺˙
m/z = 196, 198, 200

[C₆H₂Cl₂O]⁺
m/z = 161, 163, 165

- Cl˙

[C₅H₂ClO]⁺˙
m/z = 129, 131

- HCl, -CO

[C₆H₂Cl₂]⁺˙
m/z = 144, 146, 148

- CHO˙

[C₅H₂O]⁺˙
m/z = 97

- Cl˙
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Figure 4: Proposed Fragmentation Pathway of 3,4,5-Trichlorophenol.
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To cite this document: BenchChem. [Spectral Data of 3,4,5-Trichlorophenol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165643#spectral-data-of-3-4-5-trichlorophenol-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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